molecular formula C11H12O4 B13402907 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid

7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No.: B13402907
M. Wt: 208.21 g/mol
InChI Key: XPZOXAZTCXSTGD-UHFFFAOYSA-N
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Description

7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid is a substituted dihydrobenzofuran derivative characterized by an ethoxy (-OCH₂CH₃) group at position 7 of the benzofuran ring and a carboxylic acid (-COOH) moiety at position 2. The compound’s core structure, shared with other dihydrobenzofurans, suggests applications in medicinal chemistry and natural product synthesis .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

7-ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H12O4/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-5,9H,2,6H2,1H3,(H,12,13)

InChI Key

XPZOXAZTCXSTGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Precursors

Starting Material: 4-Amino-2-hydroxybenzoic acid or ester derivatives serve as the initial scaffold. Halogenation at the 5-position (or 3- and 5-positions) is performed to activate the aromatic ring for subsequent coupling reactions.

Key Reaction: Halogenation

Step Reagents & Conditions Purpose Reference
1 N-Chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), organic solvent (e.g., dichloromethane), heat Halogenate at specific positions
2 Reaction of halogenated phenol with ethoxy groups Introduction of ethoxy group at 7-position

Formation of Benzofuran Core

Method: Palladium-catalyzed cross-coupling (e.g., Sonogashira reaction) of halogenated precursors with trialkylsilyl acetylenes, followed by cyclization.

Reaction Conditions:

  • Catalyst: Palladium dichloride (PdCl₂)
  • Co-catalyst: Copper iodide (CuI)
  • Base: Triethylamine or pyridine
  • Solvent: 1,2-Dichloroethane or ethylene glycol dimethyl ether
  • Temperature: 50–70°C
  • Duration: 6–8 hours

Outcome: Formation of the benzofuran ring with a trialkylsilyl protecting group at the 2-position.

Deprotection and Hydrolysis

Reaction Conditions:

  • Reagents: Potassium carbonate, water, dioxane
  • Temperature: 65–70°C
  • Duration: 8 hours

Result: Formation of 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid with yields typically exceeding 80%.

Data Table Summarizing Key Reaction Steps

Step Starting Material Reagents Conditions Product Yield (%) Characterization Data
1 4-Amino-2-hydroxybenzoic acid NCS, organic solvent Reflux 4-Amino-3,5-dichloro-2-hydroxybenzoic acid 85 Mass spectrum m/z 284.1
2 Halogenated phenol Trialkylsilyl acetylene, PdCl₂, CuI 50–55°C, 6 hrs Benzofuran intermediate 71 NMR and MS confirmed
3 Benzofuran intermediate K₂CO₃, water, dioxane 65–70°C, 8 hrs 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid 81 NMR, IR, and melting point

Additional Considerations and Variations

  • Halogenation Reagents: N-Chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine-based reagents can be employed depending on the desired halogen at the 5-position.
  • Protecting Groups: Amino groups are often protected as acetamides or carbamates during halogenation and coupling steps to prevent unwanted side reactions.
  • Catalyst Optimization: Palladium catalysts with phosphine ligands (e.g., bis(diphenylphosphino)ferrocene) enhance coupling efficiency.
  • Purification: Chromatography and recrystallization are used to purify intermediates and final products, with spectral analyses confirming structure.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzofuran derivatives .

Mechanism of Action

The mechanism of action of 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural Analogues by Substituent Position and Type

Below is a comparative analysis of key analogues, focusing on substituent effects, molecular properties, and available

Table 1: Structural and Molecular Comparison
Compound Name Substituent (Position) Molecular Formula Molecular Weight CAS Number Key Data/Applications
2,3-Dihydro-1-benzofuran-2-carboxylic acid None (Parent compound) C₉H₈O₃ 164.16 1914-60-9 Base structure; used in metabolite studies
7-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid Br (7) C₉H₇BrO₃ 243.06 1598514-16-9 Bromo substituent may enhance electrophilic reactivity
5-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid OCH₃ (5) C₁₀H₁₀O₄ 194.19 22628334 (PubChem CID) Methoxy group increases lipophilicity; used in synthetic intermediates
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid OH (7), CH₃ (2,2) C₁₁H₁₂O₄ 208.21 1038374-76-3 Hydroxy and dimethyl groups may influence hydrogen bonding and steric effects
5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid Cl (5), CH₃ (7) C₁₀H₉ClO₃ 212.63 1934880-66-6 Chloro substituent enhances stability; limited availability noted
6-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid Br (6) C₉H₇BrO₃ 243.06 N/A Predicted collision cross-section: 144.1 Ų (ESI+)
Key Observations:
  • Halogen substituents (Br, Cl) introduce steric bulk and electron-withdrawing effects, which may improve metabolic stability or binding affinity in drug design .
  • Physicochemical Properties :
    • The parent compound (C₉H₈O₃) has a molecular weight of 164.16, while halogenated derivatives (e.g., Br or Cl) exhibit higher molecular weights (~212–243 g/mol) .
    • Methoxy and ethoxy groups marginally increase lipophilicity compared to hydroxy substituents .

Biological Activity

7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, particularly focusing on its anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The chemical structure of 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid can be represented as follows:

C9H10O3\text{C}_9\text{H}_{10}\text{O}_3

This compound features a benzofuran core with an ethoxy group at the 7-position and a carboxylic acid at the 2-position, which are critical for its biological activity.

Anticancer Activity

Research has highlighted the potential of benzofuran derivatives, including 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid, in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the benzofuran ring significantly influence cytotoxicity against various cancer cell lines. For instance, compounds with halogen substitutions demonstrated enhanced activity against leukemia cells with IC50 values as low as 0.1 μM .

Table 1: Cytotoxic Activity of Benzofuran Derivatives

CompoundCell LineIC50 (μM)Notes
MCC1019K562 (Leukemia)0.1High selectivity towards cancer
7-EthoxyMCF-7 (Breast)TBDFurther testing required
7aEAC (Carcinoma)TBDPromising anticancer activity

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In particular, it has been shown to modulate the endocannabinoid system by acting as a selective agonist for cannabinoid receptor type 2 (CB2). This interaction is crucial for reducing neuroinflammation and pain without significant central nervous system effects .

Case Study: Neuropathic Pain Model

In a study involving rats with paclitaxel-induced neuropathy, administration of 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid resulted in significant pain relief without affecting locomotor behavior. This suggests its potential utility in managing neuropathic pain conditions .

Neuroprotective Activity

The neuroprotective effects of benzofuran derivatives have been attributed to their ability to inhibit neuroinflammation and promote neuronal survival. The modulation of CB2 receptors plays a pivotal role in these processes.

Table 2: Neuroprotective Effects in Animal Models

StudyModel TypeOutcome
Paclitaxel-inducedRat modelPain relief observed
Spinal nerve ligationRat modelReversal of neuropathic pain

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid, and how can purity be ensured?

  • Methodology :

  • Cyclization Strategies : Start with substituted catechol derivatives and glyoxylic acid under acidic conditions to form the benzofuran core, followed by ethoxylation at position 7 using ethyl bromide or similar reagents .
  • Purification : Use column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) and recrystallization (solvent diffusion with ethanol/water) to achieve >95% purity .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and high-resolution mass spectrometry (HRMS) using Q Exactive Orbitrap instruments with ESI ionization .

Q. What analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • Mass Spectrometry : HRMS (e.g., Q Exactive Orbitrap) to confirm molecular weight (C10_{10}H10_{10}O4_4, theoretical 194.18 g/mol) and fragmentation patterns .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to resolve the ethoxy group (δ ~1.3–1.5 ppm for CH3_3, δ ~4.0–4.2 ppm for OCH2_2) and dihydrofuran ring protons (δ ~3.2–3.5 ppm) .
  • X-ray Crystallography : For structural confirmation, as demonstrated for related dihydrobenzofuran derivatives .

Q. What preliminary biological activities have been reported for structurally similar benzofuran derivatives?

  • Findings :

  • Anticancer Potential : Fluorinated analogs (e.g., 7-fluoro-3-methyl derivatives) show cytotoxicity via eukaryotic cell line assays (IC50_{50} values <10 µM in HeLa cells) .
  • Antimicrobial Activity : Carboxylic acid-substituted benzofurans exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus .
  • Diuretic Effects : Related 6-carboxy derivatives demonstrate uricosuric activity in rodent models, suggesting potential renal applications .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethoxy vs. fluoro groups) influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Positional Effects : Fluorine at position 7 enhances metabolic stability and target binding (e.g., kinase inhibition) compared to ethoxy groups, which may improve solubility but reduce potency .
  • Functional Group Trade-offs : Ethoxy groups increase steric bulk, potentially hindering interactions with hydrophobic enzyme pockets, as seen in molecular docking studies of similar compounds .
    • Experimental Design : Compare IC50_{50} values across analogs using standardized assays (e.g., MTT for cytotoxicity) and molecular dynamics simulations to map binding affinities .

Q. How can researchers resolve contradictions in reported data on diuretic activity for benzofuran derivatives?

  • Approach :

  • Replication Studies : Repeat in vivo assays (e.g., rat models with controlled sodium intake) using the exact compound, not structural analogs .
  • Mechanistic Clarification : Use radiolabeled tracers to track renal excretion pathways and validate uricosuric effects via LC-MS/MS quantification of uric acid levels .
  • Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed journals to identify confounding variables (e.g., dosing regimens) .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in anticancer studies?

  • Methodology :

  • Biochemical Assays : Measure caspase-3/7 activation (apoptosis) and ROS production in treated cancer cells .
  • Target Identification : Use affinity chromatography with immobilized compound to isolate binding proteins, followed by proteomic analysis (LC-MS/MS) .
  • In Silico Modeling : Perform molecular docking against potential targets (e.g., HDACs or topoisomerases) using AutoDock Vina, referencing crystallographic data from related structures .

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